molecular formula C12H14N4O B2481014 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetohydrazide CAS No. 400078-46-8

2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetohydrazide

Cat. No. B2481014
CAS RN: 400078-46-8
M. Wt: 230.271
InChI Key: MERPQGXHWWGOSS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives, including compounds similar to 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetohydrazide, often involves cyclocondensation reactions, starting from suitable hydrazides and ketones or aldehydes. For instance, one study demonstrated the synthesis of a pyrazole derivative by cyclocondensation of 4-methylbenzohydrazide with 3-chloropentane-2,4-dione in the presence of acetic acid, followed by recrystallization from ethanol (Channar et al., 2019).

Molecular Structure Analysis

The molecular and crystal structures of pyrazole derivatives are often characterized using techniques such as single-crystal X-ray diffraction. These studies provide insights into the conformation and geometry of the molecules. For example, a related pyrazole compound was found to adopt an anti conformation for the C=O double bond with respect to the N-N single bond, and the pyrazole and phenyl rings were significantly non-coplanar (Channar et al., 2019).

Chemical Reactions and Properties

Pyrazole derivatives can undergo various chemical reactions, including cyclocondensation, acylation, and substitution reactions, depending on the functional groups present in the molecule. The chemical properties of these compounds are influenced by the nature of the substituents attached to the pyrazole core.

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as melting point, solubility, and crystallinity, can be determined through standard laboratory techniques. These properties are essential for understanding the compound's behavior in different environments and for its formulation in potential applications.

Chemical Properties Analysis

The chemical properties of this compound and related compounds, including reactivity, stability, and functional group interactions, are crucial for their potential applications in various fields. Studies on similar compounds have shown that the presence of electron-donating or withdrawing groups can significantly affect their chemical behavior and reactivity (Channar et al., 2019).

Scientific Research Applications

Synthesis of Novel Derivatives for Antimicrobial Activity

Researchers have developed various derivatives of related compounds, exhibiting promising antimicrobial activities. For example, novel indol compounds containing azitidinones and oxadiazoles derived from similar hydrazide precursors demonstrated antimicrobial activity against a range of pathogens (J. Sreeramulu & P. Ashokgajapathiraju, 2014). Similarly, derivatives synthesized from benzothiazoles and triazoles exhibited toxicity towards bacteria, with certain compounds showing enhanced activity due to chlorine substitution (P. Uma et al., 2017).

Development of Compounds with Anticancer Activity

The synthesis of novel thiadiazoles and thiazoles incorporating the pyrazole moiety has shown potential anticancer activity. Specific derivatives have demonstrated a concentration-dependent inhibitory effect on breast carcinoma cell lines, with notable compounds exhibiting significant IC50 values (Sobhi M. Gomha et al., 2014). This illustrates the compound's utility in generating anticancer agents through chemical modifications.

Antimicrobial and Anticancer Evaluations

Further studies have focused on synthesizing and characterizing novel pyrazole integrated oxadiazoles, showcasing a range of antimicrobial activities (S. Ningaiah et al., 2014). Among these, specific compounds emerged as effective antimicrobial agents, indicating the versatility of pyrazole derivatives in drug development. Additionally, novel 3-acetyl-2-aryl-5-(3-aryl-1-phenyl-pyrazol-4-yl)-2,3-dihydro-1,3,4-oxadiazoles showed moderate HIV-1 PR inhibition, highlighting the potential for developing antiviral therapies (Cun‐Kui Li et al., 2009).

properties

IUPAC Name

2-(5-methyl-1-phenylpyrazol-4-yl)acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-9-10(7-12(17)15-13)8-14-16(9)11-5-3-2-4-6-11/h2-6,8H,7,13H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MERPQGXHWWGOSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)CC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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